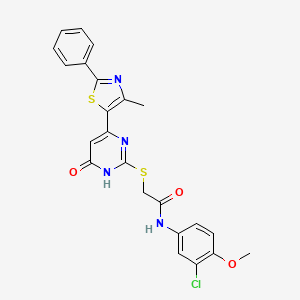
2',4-Dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl is a chemical compound that has been extensively studied for its biochemical and physiological effects. The compound is commonly referred to as tetralin and is widely used in scientific research. Tetralin is a colorless liquid that is insoluble in water but soluble in organic solvents. It has a distinct aromatic odor and is commonly used as a solvent for various chemical reactions.
Aplicaciones Científicas De Investigación
Fluorescent Probes for pH and Solvent Protonicity
The structural modification of biphenyls, such as incorporating donor-acceptor groups, has been explored to create highly sensitive and powerful fluorescent probes. These probes are capable of detecting changes in pH and solvent protonicity. For instance, 4-dimethylamino-4′-cyano-substituted biphenyls have shown potential as pH-sensitive fluorescent probes due to their analytically valuable features, such as well-separated absorption and emission bands and significant signal changes, enabling their use in ratiometric and highly sensitive pH fluorosensing in specific ranges (Maus & Rurack, 2000).
Synthesis and Photophysical Properties
Research has also delved into the synthesis and characterization of compounds for understanding their photophysical properties and applications in organic electronics. For example, studies on the synthesis, spectral properties, and applications of fluorescent solvatochromic dyes based on diphenyloxazoles have demonstrated their potential in developing ultrasensitive fluorescent molecular probes for biological and chemical sensing (Diwu et al., 1997).
Crystal Structures and Pharmacological Activity
While avoiding details related to drug use and side effects, it is notable that the crystal structures and pharmacological activities of compounds, such as calcium channel antagonists, have been examined. These studies highlight the importance of molecular structure in the biological activity of such compounds, even though they do not directly relate to 2',4-Dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl (Fossheim et al., 1982).
Electrosynthesis and Material Science
In material science, the electrosynthesis of biphenyl compounds has been explored for their applications in ligand chemistry and catalysis. This includes developing efficient procedures for preparing compounds like 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol, highlighting the utility of such molecules in various industrial applications (Boldron et al., 2005).
Propiedades
IUPAC Name |
1-methyl-2-(4-methylcyclohexen-1-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18/c1-11-7-9-13(10-8-11)14-6-4-3-5-12(14)2/h3-6,9,11H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWXVKFRMDNZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B2846030.png)

![N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2846032.png)



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2846039.png)

![6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2846046.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid](/img/structure/B2846048.png)



![1-(4-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide](/img/structure/B2846053.png)